molecular formula C19H19N5O B2706998 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine CAS No. 1421526-72-8

1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine

カタログ番号: B2706998
CAS番号: 1421526-72-8
分子量: 333.395
InChIキー: PECOFYHDMXOTOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is a synthetic small molecule of significant interest in medicinal chemistry and central nervous system (CNS) pharmacology. This compound features a piperazine core, a common scaffold in psychotropic agents, linked to a phenyl ring and a pyrazolyl-pyridine carbonyl system. While specific pharmacological data for this exact molecule is not available, research on highly similar structural analogs indicates a strong potential for activity on key neurological targets. Compounds sharing the 1-phenyl-1H-pyrazol-4-yl)methyl)piperazine motif have demonstrated robust anxiolytic-like and antidepressant-like activities in preclinical models . The pharmacological profile of these related molecules suggests that the activity may be modulated by interactions with the serotonergic pathway , particularly the 5-HT1A receptor , and the GABAergic system . For instance, one study showed that the anxiolytic effects of a similar piperazine derivative were blocked by a 5-HT1A antagonist, indicating a serotonin-mediated mechanism . Another study on a related compound found that its effects involved both serotonergic transmission and the benzodiazepine site of the GABAA receptor . This makes 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine a compelling candidate for researchers investigating novel therapeutics for mental health disorders, aiming to overcome the limitations of current treatments. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-15-17(7-9-20-18)24-10-4-8-21-24)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOFYHDMXOTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

化学反応の分析

Types of Reactions

1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or receptor binding .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable asset in various industrial applications .

作用機序

The mechanism of action of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Compound 5 (1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine)
  • Key Features : Retains the phenyl-piperazine core but replaces the pyridine-pyrazole-carbonyl group with a benzyl-p-tolyloxyethyl chain.
  • Biological Activity : Demonstrated a binding affinity of -7.5 kcal/mol to the androgen receptor in molecular docking studies .
Compound 17 (4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile)
  • Key Features : Incorporates a benzonitrile group and phenethoxy side chain.
  • Biological Activity : Binding affinity of -7.1 kcal/mol to the androgen receptor .
  • Comparison : The nitrile group may enhance metabolic stability compared to the target compound’s carbonyl group, but the bulky phenethoxy chain could reduce membrane permeability.
BAY 87-2243 (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine)
  • Key Features : Contains a trifluoromethoxy phenyl group and oxadiazole ring.
  • Biological Activity : Potent HIF1α inhibitor (IC₅₀ = 0.7 nM) .
  • Comparison : The trifluoromethoxy group in BAY 87-2243 enhances lipophilicity and target engagement compared to the target compound’s pyrazole group, which may prioritize different electronic interactions.
Metabolic Stability
  • The target compound’s pyridine-2-carbonyl group may undergo hydrolysis or cytochrome P450-mediated oxidation, whereas derivatives with trifluoromethylsulfonyl groups (e.g., compounds in ) exhibit higher metabolic resistance due to electron-withdrawing effects .

Key Observations :

  • Electron-deficient groups (e.g., trifluoromethoxy, nitrile) improve target affinity but may reduce solubility.
  • Bulky substituents (e.g., phenethoxy in Compound 17) correlate with lower binding energies, suggesting steric hindrance effects .

生物活性

1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is C14_{14}H14_{14}N4_{4}O. It features a piperazine core substituted with a phenyl group and a pyrazole-pyridine moiety, which is critical for its biological activity.

PropertyValue
Molecular Weight258.29 g/mol
Chemical StructureChemical Structure
CAS Number[Not available]

Pharmacological Effects

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory Activity : Compounds containing the pyrazole moiety have shown significant anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. For instance, some derivatives demonstrated selectivity towards COX-2 over COX-1, indicating potential for safer anti-inflammatory therapies compared to traditional NSAIDs like celecoxib .
  • Anxiolytic Effects : In preclinical models, derivatives similar to 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine exhibited anxiolytic-like effects in behavioral tests such as the elevated plus maze and light-dark box tests . These findings suggest potential applications in treating anxiety disorders.

The biological activity of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine may be attributed to its interaction with specific biological targets:

  • COX Inhibition : The compound's structural features allow it to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Central Nervous System Interaction : The piperazine ring is known for its ability to cross the blood-brain barrier, which may facilitate its anxiolytic effects by modulating neurotransmitter systems involved in anxiety regulation.

Study 1: Anti-inflammatory Activity

A study by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The tested compounds showed significant inhibition of edema formation, with some exhibiting COX-2 selectivity indexes comparable to celecoxib .

Study 2: Anxiolytic Activity

In another investigation, LQFM008 (a derivative related to our compound) was assessed for anxiolytic activity in Swiss mice. The results indicated that LQFM008 significantly reduced anxiety-like behaviors in various behavioral assays, suggesting that modifications in the piperazine structure can enhance anxiolytic properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Oxadiazole/pyrazole ring formation : Cyclization using hydrazides and carbonyl compounds (e.g., phenylhydrazine) under reflux conditions .
  • Coupling reactions : Acid chloride intermediates (e.g., from pyridine-2-carboxylic acid) reacted with piperazine derivatives via nucleophilic acyl substitution. Catalysts like triethylamine or coupling agents (EDC/DMAP) are critical for amide bond formation .
  • Click chemistry : For pyrazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate) is employed .
    • Characterization : Confirmation via ¹H/¹³C NMR, IR (amide C=O stretch ~1650 cm⁻¹), and HRMS .

Q. What biological activities are associated with this compound’s structural analogs?

  • Observed Activities :

  • Antimicrobial : Piperazine-pyridine hybrids inhibit bacterial efflux pumps (e.g., E. coli MIC ≤ 2 µg/mL) .
  • Anticancer : Tetrazole-containing analogs (e.g., 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine) show IC₅₀ < 10 µM against breast cancer (MCF-7) via EGFR inhibition .
  • Receptor modulation : Pyrazole-piperazine derivatives exhibit muscarinic receptor antagonism (Ki ~50 nM) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H NMR confirms piperazine proton splitting (δ 2.5–3.5 ppm) and pyrazole aromatic signals (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry : HRMS with <5 ppm error ensures molecular ion accuracy (e.g., [M+H]⁺ = 393.1764 for C₂₃H₂₁N₅O₂) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazole-piperazine coupling step?

  • Optimization Strategies :

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield improvement from 45% to 78%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 1:8) .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (80°C, 150 W) .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Case Study : A structurally similar compound (BAY87-2243) failed in vitro (IC₅₀ > 100 µM) but showed tumor reduction in xenograft models due to metabolic activation in vivo .
  • Recommendations :

  • Metabolite profiling : Use HPLC-MS to identify active metabolites.
  • Microsomal stability assays : Compare hepatic S9 fraction metabolism across species .

Q. What computational tools predict binding modes to biological targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Pyrazole nitrogen forms H-bonds with kinase hinge regions (e.g., EGFR Tyr-869) .
  • MD simulations (GROMACS) : Assess piperazine flexibility in binding pockets (RMSD <2 Å over 100 ns) .
  • QSAR models : LogP <3.5 correlates with improved blood-brain barrier penetration for CNS targets .

Q. How to design SAR studies for pyrazole modifications?

  • SAR Insights :

  • Pyrazole substitution : 3-Trifluoromethyl groups enhance potency (e.g., 10-fold increase in 5-HT₆ receptor affinity) .
  • Piperazine N-substitution : Methyl groups reduce CYP3A4 inhibition (IC₅₀ shift from 2 µM to >50 µM) .
    • Experimental workflow :
  • Synthesize analogs via parallel chemistry.
  • Screen against target panels (e.g., Eurofins CEREP) .

Q. What are the limitations of current cytotoxicity assays for this compound?

  • Pitfalls :

  • False negatives : Low solubility in DMSO (<1 mM) may underestimate activity. Use cyclodextrin-based formulations .
  • Off-target effects : Mitochondrial toxicity (e.g., OXPHOS inhibition) requires JC-1 staining for validation .
    • Alternative assays : 3D spheroid models better replicate tumor microenvironments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。